Sodium sorbate

Overview

Description

Sodium sorbate is the sodium salt of sorbic acid, a naturally occurring organic compound. It is an unstable white solid with a hydrocarbon-like odor. This compound is primarily used as a preservative due to its antimicrobial properties, although its use as a food additive is prohibited in the European Union due to potential genotoxic effects .

Mechanism of Action

Target of Action

Sodium sorbate is the sodium salt of sorbic acid . It primarily targets microorganisms, including many bacteria, molds, and yeasts . It has historically been used as an antifungal agent in foods .

Mode of Action

The mode of action of this compound involves altering the cell membrane, inhibiting certain enzymes within the cells of the microorganism, inhibiting the cells’ transport systems, and creating a proton flux into the cell . The most effective antimicrobial form is the undissociated acid, and its activity is greatest at lower pH .

Biochemical Pathways

This compound affects several biochemical pathways. It significantly inhibits early exponential yeast cell proliferation . It also impacts the activity of certain enzymes. For instance, glutathione S-transferase activity generally increases after treatment with sorbate . These changes can disrupt normal cellular functions and lead to the inhibition of microbial growth .

Pharmacokinetics

It’s known that the compound’s effectiveness as a preservative is influenced by factors such as ph and concentration .

Result of Action

The action of this compound results in significant molecular and cellular effects. It inhibits cell proliferation and alters enzyme activity . It also disrupts proteins and increases the concentrations of certain compounds like mannans and β-glucans . These effects contribute to its role as a preservative, preventing microbial spoilage in food products .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . Its antimicrobial activity is greatest at lower pH, where it exists in the undissociated form . The concentration of this compound also affects its efficacy .

Biochemical Analysis

Biochemical Properties

Sodium sorbate plays a significant role in biochemical reactions, particularly in the inhibition of microbial growth. It interacts with various enzymes and proteins within microbial cells, disrupting their normal functions. For instance, this compound has been shown to inhibit the activity of enzymes involved in the glycolytic pathway, thereby reducing the energy production in microbial cells. Additionally, it can interact with cell membrane proteins, altering membrane permeability and leading to cell death .

Cellular Effects

This compound affects various types of cells and cellular processes. In microbial cells, it inhibits cell proliferation by disrupting metabolic activities. Studies have shown that this compound can significantly inhibit the early exponential growth phase of yeast cells, such as Saccharomyces cerevisiae . It also affects cell signaling pathways and gene expression, leading to reduced cellular metabolism and increased oxidative stress. The compound’s impact on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in decreased ATP production and overall cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to cell membrane proteins, altering their structure and function, which leads to increased membrane permeability and leakage of cellular contents. This compound also inhibits enzyme activity by binding to the active sites of enzymes, preventing substrate binding and subsequent catalytic reactions. This inhibition can lead to the accumulation of metabolic intermediates and disruption of metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is known to degrade over time, especially under conditions of high temperature and humidity. This degradation can lead to a decrease in its antimicrobial efficacy. Long-term studies have shown that this compound can cause oxidative stress in cells, leading to lipid peroxidation and protein damage . These effects are more pronounced with prolonged exposure and higher concentrations of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally safe and effective as a preservative. At higher doses, it can cause toxic effects, including gastrointestinal disturbances and liver damage. Studies have shown that the maximum safe dose of this compound in animal feed is around 3,400 mg/kg for pigs, poultry, dogs, and cats . Exceeding this dosage can lead to adverse effects, including oxidative stress and cellular damage.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to energy production and oxidative stress. It interacts with enzymes such as glutathione S-transferase and superoxide dismutase, which are involved in detoxification and antioxidant defense mechanisms . This compound can also affect the levels of metabolic intermediates, leading to changes in metabolic flux and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, this compound can accumulate in different cellular compartments, including the cytoplasm and mitochondria. Its distribution within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It can localize to specific compartments such as the cytoplasm, mitochondria, and cell membrane. This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles. For example, this compound can bind to mitochondrial proteins, affecting mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium sorbate can be synthesized by neutralizing sorbic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where sorbic acid is dissolved and then reacted with sodium hydroxide to form this compound and water:

C6H8O2+NaOH→C6H7NaO2+H2O

Industrial Production Methods: Industrial production of this compound involves the same neutralization reaction but on a larger scale. The process includes the purification of sorbic acid, followed by its reaction with sodium hydroxide. The resulting this compound is then crystallized, dried, and packaged for use.

Types of Reactions:

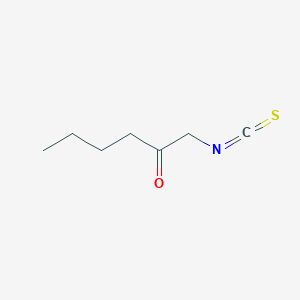

Oxidation: this compound can undergo oxidation to form various carbonyl compounds.

Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Requires oxygen and sunlight.

Reduction: Uses lithium aluminum hydride as a reducing agent.

Substitution: Involves other cations in aqueous solutions.

Major Products:

Oxidation: Carbonyl compounds.

Reduction: Sorbyl alcohol.

Substitution: Various salts depending on the substituting cation.

Scientific Research Applications

Sodium sorbate is widely used in scientific research due to its antimicrobial properties. It is employed in:

Chemistry: As a reagent in various chemical reactions and synthesis processes.

Biology: To study its effects on microbial growth and metabolism.

Medicine: Investigated for its potential therapeutic effects and safety profile.

Industry: Used as a preservative in non-food products like cosmetics and pharmaceuticals.

Comparison with Similar Compounds

Potassium Sorbate: More stable and widely used as a food preservative.

Calcium Sorbate: Similar antimicrobial properties but less commonly used.

Uniqueness: Sodium sorbate is unique due to its instability and limited use as a food preservative. Unlike potassium and calcium sorbates, this compound is not approved for use in food products in the European Union due to its potential genotoxic effects .

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers and industry professionals can better utilize this compound in various fields while considering its limitations and safety concerns.

Properties

CAS No. |

7757-81-5 |

|---|---|

Molecular Formula |

C6H8NaO2 |

Molecular Weight |

135.12 g/mol |

IUPAC Name |

sodium;(2E,4E)-hexa-2,4-dienoate |

InChI |

InChI=1S/C6H8O2.Na/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/b3-2+,5-4+; |

InChI Key |

MFLWRTCTNOMXBI-STWYSWDKSA-N |

SMILES |

CC=CC=CC(=O)[O-].[Na+] |

Isomeric SMILES |

C/C=C/C=C/C(=O)O.[Na] |

Canonical SMILES |

CC=CC=CC(=O)O.[Na] |

Key on ui other cas no. |

7757-81-5 |

Pictograms |

Irritant |

Synonyms |

Acid, Hexadienoic Acid, Propenylacrylic Acid, Sorbic Hexadienoic Acid Potassium Sorbate Propenylacrylic Acid Sodium Sorbate Sorbate, Potassium Sorbate, Sodium Sorbic Acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium sorbate prevent microbial spoilage in food?

A1: this compound primarily targets microorganisms by disrupting their cellular metabolism. [] While the exact mechanism is still under investigation, research suggests that this compound interferes with the enzymes essential for microbial respiration and energy production. [] This disrupts vital cellular functions, leading to growth inhibition or cell death. [, ]

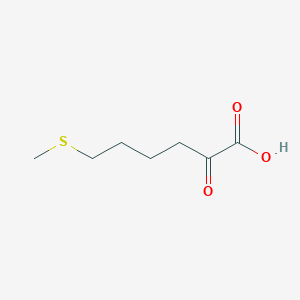

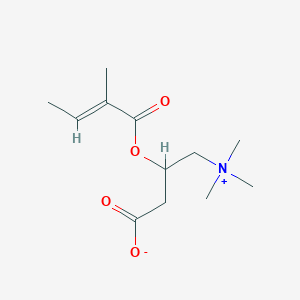

Q2: What is the chemical structure and formula of this compound?

A4: this compound is the sodium salt of sorbic acid. Its molecular formula is C6H7NaO2. While the provided research papers do not delve into detailed spectroscopic data, they emphasize its excellent solubility in water, making it suitable for various food applications. [, ]

Q3: How does this compound perform in different food matrices and under varying storage conditions?

A5: Studies on salted dried fish demonstrate the efficacy of this compound in preventing spoilage by Halobacterium salinarium even after 17 days of incubation at likely ambient temperatures. [] Research on rice injera reveals that this compound, especially in combination with other preservatives, significantly extends its shelf life to up to 10 days at room temperature. [] These findings suggest its stability and efficacy in different food matrices and storage conditions.

Q4: Are there concerns regarding the compatibility of this compound with other food ingredients?

A6: While the provided research doesn't specifically focus on incompatibility issues, one study investigates the use of this compound in conjunction with potassium metabisulfite in preserving mushrooms. [] The research concludes that these preservatives, even at minimal doses, effectively prevent browning without negatively impacting sensory properties. This indicates at least some level of compatibility with other food additives.

Q5: What are the potential toxicological concerns associated with this compound consumption?

A8: While generally recognized as safe (GRAS) by regulatory bodies, this compound's potential toxicity has been a subject of research. One study investigates its genotoxicity in human lymphocytes in vitro, though specific details are not provided in the abstract. [] Another study assesses the genotoxicity of sorbic acid and its salts, including this compound. [] These studies highlight the ongoing research into understanding any potential long-term health effects of this compound.

Q6: What are potential future research avenues for this compound in food preservation?

A6: Future research could focus on:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-Enoyl-OPC8-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1262109.png)

![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(5-methyl-2-pyridinyl)-1-oxo-3H-isoquinoline-4-carboxamide](/img/structure/B1262111.png)

![(4'Z,10Z,14Z,16Z)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1262133.png)